Carboxamide derivative 6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28N4O4 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2S)-N-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H28N4O4/c33-25-15-14-23(31-25)28(36)32(19-21-11-5-2-6-12-21)24(17-20-9-3-1-4-10-20)26(34)27(35)30-18-22-13-7-8-16-29-22/h1-13,16,23-24H,14-15,17-19H2,(H,30,35)(H,31,33)/t23-,24?/m0/s1 |
InChI Key |
BRJIMUOJPNOLKS-UXMRNZNESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N(CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4 |
Canonical SMILES |
C1CC(=O)NC1C(=O)N(CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Structural Derivatization of Carboxamide Derivatives
Established Reaction Pathways for Carboxamide Moiety Formation
The formation of the carboxamide bond is a cornerstone of organic and medicinal chemistry. Several robust and versatile methods have been developed, ranging from classical activation techniques to modern catalytic systems.
Amidation and Peptide Coupling Techniques
The most fundamental method for forming a carboxamide is the coupling of a carboxylic acid with a primary or secondary amine. researchgate.netfishersci.co.uk Direct reaction is often inefficient due to an acid-base reaction forming a non-reactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". A common strategy involves converting the carboxylic acid into a more electrophilic species, such as an acyl chloride or anhydride. fishersci.co.uk For instance, the synthesis of N-functionalized carboxamides often proceeds by reacting the corresponding acyl chloride with an appropriate amine. bioorganica.com.ua In the context of Carboxamide derivative 6, which is a carboxylic acid, this activation is a key step. The intermediate acid is treated with a reagent like thionyl chloride to form the highly reactive acid chloride, which is not isolated but immediately reacted with an amine, such as N,N-dimethylethylenediamine, to yield the final carboxamide product. acs.orgacs.org
In peptide chemistry, a wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemistry. researchgate.netuantwerpen.be Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), generate highly activated ester intermediates that readily react with amines. nih.gov These methods are amenable to a broad range of substrates, including electron-deficient amines and complex, functionalized carboxylic acids. nih.gov
Carbonylation and Aminocarbonylation Reactions
Palladium-catalyzed aminocarbonylation reactions have emerged as a powerful tool for synthesizing carboxamides, particularly those with aryl or heteroaryl scaffolds. nih.gov This method typically involves the reaction of an aryl or alkenyl halide with carbon monoxide and an amine nucleophile in the presence of a palladium catalyst. nih.govmdpi.com It provides a direct route to incorporate a carboxamide group into a heterocyclic system.
This strategy has been successfully applied to the synthesis of various heterocyclic carboxamides, including derivatives of quinoline, nih.gov imidazo[1,2-a]pyridine, mdpi.com and isoquinoline. mdpi.comscilit.com The reaction conditions, such as carbon monoxide pressure and the choice of ligand for the palladium catalyst, can be tuned to control the reaction's outcome. For example, in the synthesis of quinoline-6-carboxamides from 6-iodoquinoline, using a bidentate ligand like XantPhos under atmospheric pressure selectively produces the desired carboxamide, whereas higher pressures with a monodentate ligand can lead to double carbonylation, yielding α-ketoamides. nih.gov While not the primary route used for the specific benzo[b] smolecule.comnih.govnaphthyridine "derivative 6" series, aminocarbonylation represents a crucial alternative pathway for creating related heterocyclic carboxamide structures.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.com Several MCRs are particularly useful for synthesizing carboxamides and peptide-like structures.
The Ugi four-component reaction (U-4CR) is a prominent example, combining a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce an α-acylamino carboxamide. mdpi.comresearchgate.net The Passerini three-component reaction (P-3CR) similarly uses an isocyanide, a carboxylic acid, and a carbonyl compound to yield α-acyloxy carboxamides. mdpi.com These methods allow for the assembly of complex structures in a single, convergent step. MCRs have been employed to create libraries of pyrimidine (B1678525) carboxamides nih.gov and isoindolinone derivatives, beilstein-journals.org demonstrating their utility in modern drug discovery and synthetic chemistry.
Strategies for the Synthesis of Novel this compound Analogs
The synthesis of analogs of the this compound series, based on the benzo[b] smolecule.comnih.govnaphthyridine scaffold, allows for systematic exploration of structure-activity relationships. This is achieved by modifying the core heterocyclic ring system and by introducing a variety of side chains and functional groups.
Heterocyclic Ring System Modifications
The core of the this compound series is the benzo[b] smolecule.comnih.govnaphthyridine ring system. Its synthesis is achieved through a key reaction where a 4-dimethylaminomethylene-4H-pyrano[4,3-b]quinoline-1,3-dione precursor (compound 5) reacts with a primary amine. acs.orgacs.org This reaction is versatile, allowing the use of various primary amines to introduce different substituents at the N-2 position of the resulting naphthyridine ring, effectively modifying the heterocyclic system from the outset. acs.orgnih.gov For example, reacting the pyrano-quinoline precursor with methylamine (B109427) yields the 2-methyl substituted derivative, while using 3,4-dimethoxyaniline (B48930) yields the 2-(3,4-dimethoxyphenyl) derivative. acs.org
Broader strategies for synthesizing diverse heterocyclic carboxamides involve building different core structures. These methods highlight the chemical diversity achievable in this compound class.
| Heterocyclic Core | Synthetic Precursor(s) | Key Reaction Type | Reference |
|---|---|---|---|
| Benzo[b] smolecule.comnih.govnaphthyridine | Pyrano[4,3-b]quinoline-1,3-dione + Primary Amine | Ring transformation/condensation | acs.orgacs.org |
| Imidazo[1,2-a]pyridine | 6- or 8-Iodoimidazo[1,2-a]pyridine + Amine + CO | Palladium-catalyzed aminocarbonylation | mdpi.com |
| Pyrazole | N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide | Multi-step sequence including cyclization | jocpr.com |
| 1,4-Benzodioxane | Gallic acid | Multi-step sequence including etherification and amidation | scirp.org |
| Benzimidazo[2,1-a]isoquinoline | 3-Methylisocoumarin-8-carboxylic acid + o-Phenylenediamine | One-pot isocoumarin/isoquinolone conversion | ingentaconnect.com |
Side Chain Elaboration and Functional Group Introduction
A primary strategy for creating analogs of this compound involves the introduction of diverse side chains and functional groups. This is accomplished at two key stages: the formation of the heterocyclic core and the final amidation step.
First, the choice of primary amine in the reaction with the pyrano-quinoline precursor dictates the substituent at the N-2 position of the benzo[b] smolecule.comnih.govnaphthyridine ring. A wide array of alkyl and aryl amines has been used to generate a library of analogs, demonstrating remarkable flexibility in side chain introduction at this position. acs.orgnih.gov
Second, the carboxylic acid functional group of the intermediate "derivative 6" is elaborated into the final carboxamide. This is typically achieved by converting the acid to its acyl chloride and reacting it with a diamine, such as N,N-dimethylethylenediamine. acs.orgacs.org This introduces a flexible, cationic side chain at the 4-position, a feature known to be important for the biological activity of related compounds. The combination of modifications at the N-2 and C-4 positions allows for extensive structural diversification.
| Compound ID (from ref) | N-2 Substituent | C-4 Carboxamide Side Chain | Synthetic Approach | Yield | Reference |
|---|---|---|---|---|---|
| 6d | -CH3 | -COOH (intermediate) | Reaction of precursor 5b with methylamine | Not specified | acs.org |
| 7d | -CH3 | -CONH(CH2)2N(CH3)2 | Amidation of 6d | 57% | acs.org |
| 6f | -(CH2)2N(CH3)2 | -COOH (intermediate) | Reaction of precursor 5b with N,N-dimethylethylenediamine | 78% | acs.org |
| 7f | -(CH2)2N(CH3)2 | -CONH(CH2)2N(CH3)2 | Amidation of 6f | 68% | acs.org |
| 6j | 3,4-Dimethoxyphenyl | -COOH (intermediate) | Reaction of precursor 5b with 3,4-dimethoxyaniline | 78% | acs.org |
| 7j | 3,4-Dimethoxyphenyl | -CONH(CH2)2N(CH3)2 | Amidation of 6j | 54% | acs.org |
| - | 4-Fluorophenyl | -CONH(CH2)2N(CH3)2 | Amidation of the corresponding carboxylic acid | Not specified | nih.gov |
Stereoselective Synthesis of Chiral Carboxamide Derivatives
The synthesis of chiral carboxamide derivatives with high stereoselectivity is a significant focus in organic chemistry, driven by the prevalence of chiral amides in bioactive molecules and pharmaceuticals. acs.org Traditional methods often involve the coupling of an enantiomerically pure amine with a carboxylic acid derivative. acs.org However, recent advancements have led to more direct and efficient stereoselective approaches.
One notable strategy involves the use of dual copper catalysts in a light-driven process to create chiral secondary amides from a primary amide and an alkyl bromide. acs.org This single-step method controls the stereochemistry as the amide bond is formed. acs.org The process utilizes a Cu(I) bisphosphine phenoxide complex, which, upon activation by blue light, generates an alkyl radical from the alkyl bromide. acs.org Concurrently, a chiral Cu(II) diamine complex binds to the primary amide and facilitates its reaction with the alkyl radical, leading to the stereoselective formation of a C–N bond. acs.org This reaction demonstrates high yields (53-95%) and excellent enantioselectivity, with the desired enantiomer constituting at least 95% of the product. acs.org
The concept of intramolecular acyl transfer has also been harnessed for the stereoselective synthesis of C–N atropisomeric amides. rsc.org This method involves a pro-atropisomeric secondary aniline (B41778) equipped with a Lewis-basic activating group. rsc.org Initial acylation occurs at the more nucleophilic site, followed by an intramolecular acyl transfer to the aniline, which proceeds stereoselectively. rsc.org This approach is broadly applicable, high-yielding, and generally exhibits high atropselectivity, allowing for the isolation of single diastereoisomers. rsc.org
Furthermore, chiral lithium amides are being developed for the stereoselective deprotonation of substrates like cyclohexene (B86901) oxide to produce chiral allylic alcohols, which can be precursors to chiral carboxamides. researchgate.net For instance, lithium (S)-1-(2-pyrrolidinylmethyl)pyrrolidide has been used for the stereoselective synthesis of (S)-2-cyclohexen-1-ol with high enantiomeric excess. researchgate.net
The enantioconvergent Chan–Lam coupling represents another innovative approach for synthesizing chiral benzylic amides. This copper-catalyzed deborylative amidation offers an effective solution for substrates with multiple reactive positions. acs.org The reaction's success hinges on overcoming the challenges of homolytic cleavage of C–B bonds in alkylboronic pinacol (B44631) esters and achieving high stereoselectivity. acs.org
Finally, the stereoselective synthesis of novel unnatural amino acid derivatives, such as (R)- and (S)-1,2-diazetidine-3-carboxylic acid, has been achieved from commercially available and inexpensive homochiral glycidol. rsc.orgrsc.org This practical and scalable synthesis allows for the creation of orthogonally protected building blocks that can be selectively functionalized to produce various pseudopeptides. rsc.org
Green Chemistry Principles in Carboxamide Synthesis
The application of green chemistry principles to carboxamide synthesis is a critical area of research, aiming to reduce the environmental impact of this ubiquitous chemical transformation. sioc-journal.cnacs.org Traditional amide bond formation methods often rely on stoichiometric activating reagents like carbodiimides (e.g., EDC) and coupling agents (e.g., HATU), which generate significant amounts of waste. scispace.com The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key green chemistry initiative. sigmaaldrich.com
Key strategies for greener amide synthesis include:
Catalytic Methods: The development of catalytic approaches is a cornerstone of green amide synthesis. sigmaaldrich.com This includes ruthenium-catalyzed dehydrogenative coupling of alcohols and amines, and boronic acid-catalyzed amidations using carboxylic acids. sigmaaldrich.com These methods avoid the use of stoichiometric activating agents, thereby minimizing waste. scispace.comsigmaaldrich.com Covalent Organic Frameworks (COFs) are also emerging as efficient, recyclable heterogeneous photocatalysts for the direct synthesis of amides from alcohols under mild, light-activated conditions. dst.gov.in
Biocatalysis: Enzymes offer a highly sustainable route to amide bond formation. rsc.org Hydrolases can be used in low-water systems to shift the reaction equilibrium towards amide synthesis. rsc.org Additionally, ATP-dependent enzymes, coupled with ATP recycling systems, show significant promise for amide synthesis in aqueous media. rsc.org Biocatalytic approaches not only reduce the reliance on hazardous reagents but also often proceed with high selectivity under mild conditions. rsc.orgrsc.org
Safer Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives. researchgate.net Water is an ideal green solvent, and efforts are underway to develop amide coupling reactions that can be performed in aqueous media. researchgate.netpnas.org The use of solvent-free or solid-state reaction conditions, such as the boric acid-catalyzed reaction of carboxylic acids and urea, further enhances the green credentials of amide synthesis by eliminating solvent waste altogether. researchgate.net
Atom Economy: Green synthesis methods aim to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. pnas.org Catalytic methods that proceed via addition or condensation reactions with the elimination of only small molecules like water or hydrogen gas are inherently more atom-economical than those requiring stoichiometric activating agents. sigmaaldrich.com
By embracing these principles, chemists are developing more sustainable and efficient methods for producing carboxamide derivatives, reducing the environmental footprint of this vital class of compounds. acs.orgskpharmteco.com
Scale-Up Considerations for Research Compound Production
Transitioning the synthesis of carboxamide derivatives from the laboratory bench to a larger, research-scale production requires careful consideration of several practical factors to ensure efficiency, reproducibility, cost-effectiveness, and safety. acs.orgenamine.net
Reagent and Solvent Selection: On a larger scale, the choice of reagents and solvents becomes critically important. acs.org While highly effective, expensive coupling reagents used in small-scale synthesis may not be economically viable for producing larger quantities. scispace.com Cost-effective alternatives, such as activating carboxylic acids by forming acid chlorides with inexpensive reagents or using mixed anhydrides, are often preferred. scispace.com Similarly, the use of hazardous and environmentally persistent solvents like DCM and DMF is discouraged due to safety and disposal concerns. researchgate.net The selection of greener, safer solvents is a key consideration in process development. acs.org
Reaction Conditions and Equipment: Optimizing reaction conditions is crucial for a successful scale-up. This includes temperature control, reaction time, and the method of reagent addition. For exothermic reactions, efficient heat dissipation is essential to prevent side reactions and ensure safety. Continuous flow reactors can offer significant advantages over traditional batch processes, including better temperature control, improved safety, and enhanced reproducibility.
Purification: Purification methods must also be scalable. Traditional column chromatography, while common in the lab, can become impractical and costly for large quantities of material. Alternative purification techniques such as crystallization, extraction, and centrifugal partition chromatography are often more suitable for larger-scale operations. For instance, the synthesis of a renewable C1 transfer reactant, 4-propylcatechol (B1198796) carbonate, can be scaled up using vacuum distillation for purification, and the subsequent amide synthesis can be purified by extraction alone. uantwerpen.be
Process Optimization and Control: For fermentation-based production of carboxamides, such as phenazine-1-carboxamide (B1678076) (PCN), optimization of the fermentation medium, pH control, and feeding strategies are critical for maximizing yield. mdpi.com In one study, optimizing these parameters in a 1 L bioreactor significantly increased PCN production, and these improvements were successfully translated to a 30 L bioreactor. mdpi.com The development of robust analytical methods to monitor reaction progress and product purity is also essential for process control.
Managing Side Reactions and Impurities: Side reactions that are minor on a small scale can become significant issues during scale-up, leading to lower yields and complex purification challenges. For example, in some batch processes, prolonged reaction times can lead to the formation of byproducts like diketopiperazines. Identifying and minimizing these side reactions through careful control of reaction parameters is a key aspect of process development.
By addressing these considerations, chemists can develop robust and efficient processes for the scale-up production of carboxamide research compounds, enabling further investigation and development. enamine.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation
Systematic Exploration of Substituent Effects on Biological Potency
The biological activity of carboxamide derivatives is profoundly influenced by the nature and position of substituents on their core scaffolds. Systematic modifications have revealed critical roles for electronic and steric factors, as well as properties like lipophilicity and hydrogen bonding potential.
The core scaffold of these derivatives serves as a modular platform for structural diversification. smolecule.com The introduction of various substituents allows for a detailed exploration of how electronic properties and steric bulk impact biological potency.
For instance, in studies of N-substituted 1H-indole-2-carboxamides, the nature of the substituent on the carboxamide nitrogen was found to be a major determinant of antiproliferative activity. mdpi.comnih.gov Derivatives featuring bulky, electron-rich moieties like anthraquinone (B42736) (compounds 12 and 14 ) demonstrated high potency against specific cancer cell lines, with IC50 values in the sub-micromolar range. nih.govnih.gov In contrast, a derivative with a simple p-fluorobenzene group (p-fluorobenzene carboxamide 6 ) showed significantly lower activity, highlighting the substantial impact of the substituent's electronic and steric profile. mdpi.comnih.gov
Similarly, research on heterocyclic carboxamides as anti-norovirus agents revealed that halogenation patterns are crucial for activity. jst.go.jp Di-halogenated thiophene (B33073) and benzothiazole (B30560) analogues were generally more potent than their mono-halogenated counterparts. jst.go.jp For example, the 4,6-di-fluoro-benzothiazole derivative 3j (EC₅₀=5.6 µM) was considerably more active than the parent compound 1 (EC₅₀=37 µM). jst.go.jp In the development of antimalarial quinoline-4-carboxamide derivatives, replacing a bromine atom at the R1 position with chlorine or fluorine was well-tolerated and helped decrease lipophilicity without a significant loss of activity. nih.gov However, the complete removal of the halogen led to a marked drop in potency. nih.gov
The core heteroaromatic system itself is also a key determinant of activity. In a series of sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold, replacing the thiophene ring with a furan (B31954) ring (Furo[3,2-d]pyrimidine-6-carboxamide (36) ) led to a 15–40-fold reduction in potency against SIRT1/2/3. acs.org Modifications to the pyrimidine (B1678525) portion of the core also had significant consequences; replacing the N1 nitrogen with a CH group resulted in a 30–63-fold decrease in potency. acs.org
| Compound/Series | Core Scaffold | Substituent(s) | Biological Target/Assay | Observed Effect on Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|---|
| Compound 12 | 1H-indole-2-carboxamide | 1-anthraquinone | K-562 leukemia cells | High potency (IC₅₀ = 0.33 µM) | nih.govnih.gov |
| p-fluorobenzene carboxamide 6 | 1H-indole-2-carboxamide | p-fluorobenzene | MCF-7 & K-562 cells | Low potency (IC₅₀ = 80.8 µM & 84.6 µM) | mdpi.comnih.gov |
| Compound 4 | 1H-indole-2-carboxamide | p-chlorobenzene | K-562 leukemia cells | High potency (IC₅₀ = 0.61 µM) | nih.gov |
| Compound 3j | Benzothiazole carboxamide | 4,6-di-fluoro | Anti-norovirus | Potent (EC₅₀ = 5.6 µM) | jst.go.jp |
| Compound 2j | Thiophene carboxamide | 3,5-di-bromo | Anti-norovirus | Potent (EC₅₀ = 24 µM) | jst.go.jp |
| Furo[3,2-d]pyrimidine-6-carboxamide (36) | Furo[3,2-d]pyrimidine | (Compared to thieno-analogue) | SIRT1/2/3 Inhibition | 15-40-fold reduction in potency | acs.org |
In the development of antimalarial quinoline-4-carboxamide derivatives, high lipophilicity (clogP = 4.3 for the initial hit) was identified as a liability contributing to poor solubility and metabolic instability. nih.gov Subsequent modifications aimed to reduce lipophilicity by replacing aromatic rings with non-aromatic amines, which could still replicate the necessary hydrogen bonding potential. nih.gov This work demonstrated that basicity, linker length, and lipophilicity were all important parameters for maintaining activity. nih.gov
Similarly, studies on glucokinase activators based on a carboxamide scaffold showed that the main forces stabilizing the ligand-protein complexes are lipophilic interactions, which are further enhanced by hydrogen bonds. scirp.org The predominance of lipophilic interactions was attributed to the presence of hydrophobic amino acid residues in the activator binding site. scirp.org
The importance of hydrogen bonding is also evident in the binding mode of thieno[3,2-d]pyrimidine-6-carboxamide inhibitors to sirtuin enzymes. The carboxamide group, essential for activity, forms key hydrogen bonding interactions with residues in the nicotinamide (B372718) binding pocket. acs.org In the case of 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors, energy decomposition analysis revealed that van der Waals interactions and electrostatic interactions play a crucial role in stabilizing the ligand-receptor complex. researchgate.net
| Derivative Class | Property Investigated | Key Finding | Reference |
|---|---|---|---|
| Quinoline-4-carboxamides | Lipophilicity (clogP) | High lipophilicity correlated with poor solubility and metabolic instability; reducing clogP was a key optimization goal. | nih.gov |
| Glucokinase Activators | Lipophilic and Hydrogen Bonding Interactions | Lipophilic interactions, enhanced by hydrogen bonds, were the primary forces stabilizing the ligand-protein complex. | scirp.org |
| Thieno[3,2-d]pyrimidine-6-carboxamides | Hydrogen Bonding | The carboxamide moiety forms essential hydrogen bonds within the enzyme's binding pocket, crucial for inhibitory activity. | acs.org |
| 6-hydroxybenzothiazole-2-carboxamides | Binding Interactions | Van der Waals and electrostatic interactions were identified as important for stabilizing the complex with the MAO-B receptor. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach has been widely applied to various classes of carboxamide derivatives to guide the design of new, more potent molecules. nih.govfrontiersin.org
Both 2D and 3D-QSAR studies have been successfully performed on different series of carboxamide derivatives. For instance, a 3D-QSAR study on a series of pyridine-3-carboxamide-6-yl-urea derivatives as potential DNA gyrase B (GyrB) inhibitors generated a predictive model that revealed key structural features responsible for inhibitory activity. nih.gov
In another study, 3D-QSAR models were developed for 6-hydroxybenzothiazole-2-carboxamide derivatives as potent and selective MAO-B inhibitors using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method. nih.govfrontiersin.org This model was then used to predict the IC50 values for a set of newly designed derivatives. nih.govfrontiersin.org Similarly, for a series of N-arylsulfonyl-indole-2-carboxamide derivatives, both Comparative Molecular Field Analysis (CoMFA) and CoMSIA models were constructed to investigate their inhibitory activity against fructose-1,6-bisphosphatase. mdpi.com The CoMFA model indicated that steric factors (72.0% contribution) were more dominant than electrostatic effects (28.0% contribution) for the inhibitory activity of these compounds. mdpi.com For piperidine (B6355638) carboxamide derivatives, a robust Topomer CoMFA model was generated to explore the relationship between their chemical structures and their efficacy in inhibiting Karpas-299 tumor cell activity. arabjchem.org
The reliability and predictive power of QSAR models are assessed through rigorous statistical validation. Key parameters include the cross-validated correlation coefficient (q² or Q²), the non-cross-validated correlation coefficient (r²), the F-statistic (F), and the root mean square error (RMSE). frontiersin.orgresearchgate.net
The 3D-QSAR model for thieno[3,2-d]pyrimidine-6-carboxamide derivatives as SIRT-2 inhibitors yielded a model with excellent statistical significance for the training set (r² = 0.9604, F = 137.5) and high predictive ability for the test set (Q² = 0.9515, RMSE = 0.2045). researchgate.net The CoMSIA model for 6-hydroxybenzothiazole-2-carboxamide derivatives also showed good predictive ability, with a q² of 0.569 and an r² of 0.915. frontiersin.orgnih.gov The Topomer CoMFA model for piperidine carboxamide derivatives was validated with a q² of 0.597 and an r² of 0.939. arabjchem.org For pyridine-3-carboxamide-6-yl-urea derivatives, the best pharmacophore model (AADDR.13) had a coefficient of determination (r²) of 0.918 for the training set and 0.78 for the test set, indicating a robust and predictive model. nih.gov
| Derivative Class | QSAR Method | q² (or Q²) | r² | F value | Reference |
|---|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine-6-carboxamides | 3D-QSAR (AADDH.7073) | 0.9515 (Test Set) | 0.9604 (Training Set) | 137.5 | researchgate.net |
| 6-hydroxybenzothiazole-2-carboxamides | 3D-QSAR (CoMSIA) | 0.569 | 0.915 | 52.714 | frontiersin.orgnih.gov |
| Pyridine-3-carboxamide-6-yl-ureas | Pharmacophore (AADDR.13) | - | 0.918 (Training Set), 0.78 (Test Set) | - | nih.gov |
| N-arylsulfonyl-indole-2-carboxamides | 3D-QSAR (CoMFA) | 0.709 | 0.979 | 391.215 | mdpi.com |
| Piperidine carboxamides | Topomer CoMFA | 0.597 | 0.939 | 84.401 | arabjchem.org |
| 2-Amino-6-Carboxamide Benzothiazoles | kNN-MFA | 0.6843 | 0.8506 (predicted r²) | - | researchgate.net |
Pharmacophore Modeling and Ligand-Based Drug Design Initiatives
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This ligand-based approach is invaluable when the 3D structure of the target is unknown. researchgate.net
For a series of thieno[3,2-d]pyrimidine-6-carboxamide derivatives, pharmacophore analysis revealed that two hydrogen bond acceptors, two hydrogen bond donors, and one hydrophobic feature were the crucial molecular features for binding to the SIRT-2 enzyme. researchgate.net This pharmacophore hypothesis (AADDH.7073) was then used to derive a highly predictive 3D-QSAR model. researchgate.net
In a study of pyridine-3-carboxamide-6-yl-urea derivatives as GyrB inhibitors, a pharmacophore model (AADDR.13) was generated from 49 molecules, successfully identifying the structural and chemical features necessary for inhibition. nih.gov The evolution of computational pharmacophore modeling has significantly accelerated the rational design of carboxamide derivatives, enabling a shift from empirical screening to structure-guided optimization. smolecule.com For instance, ligand-based models have been used to identify critical hydrogen-bond donors and acceptors, as well as hydrophobic features, required for antagonism of specific receptors, guiding the synthesis of new and improved compounds. smolecule.com
Conformational Analysis and Tautomerism in Carboxamide Derivatives
The three-dimensional structure and the potential for existing in different, interconvertible isomeric forms are pivotal to understanding the biological activity and physicochemical properties of carboxamide derivatives. Conformational analysis and tautomerism are two fundamental concepts that dictate the molecule's shape, hydrogen bonding capabilities, and interaction with biological targets.
Conformational Analysis
The planarity of the amide bond in carboxamide derivatives results in restricted rotation around the C-N bond, leading to the existence of distinct rotational isomers, or conformers. mdpi.com This phenomenon, often described as s-cis (cisoid) and s-trans (transoid) conformations, can significantly influence a molecule's biological profile. mdpi.com The specific conformation adopted by a carboxamide derivative can be crucial for its binding to a receptor or enzyme active site.
Research Findings:
Detailed analytical studies on various carboxamide derivatives have employed a range of techniques to elucidate their conformational preferences. Dynamic and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Exchange Spectroscopy (EXSY), alongside X-ray crystallography and Density Functional Theory (DFT) calculations, have been instrumental in identifying and quantifying different conformers in solution and the solid state. mdpi.comnih.gov
For instance, studies on 6-amino-5-carboxamidouracil derivatives, which are precursors to potent adenosine (B11128) A2A receptor antagonists, revealed an unexpected duplication of NMR signals. mdpi.comnih.gov This was not due to the presence of tautomers, as dynamic NMR experiments at varying temperatures showed no change in the isomer ratio. mdpi.com Instead, 2D-NMR experiments confirmed the presence of distinct cis and trans amide conformers. mdpi.com The ratio of these conformers was found to be dependent on the nature of the substituents. mdpi.com
The influence of the linker in these derivatives is highlighted in the table below, showing how modifications to the carboxylic acid residue shift the conformational equilibrium.
| Compound Series | Linker/Substituent | Observed trans/cis Ratio (in DMSO-d6) | Reference |
|---|---|---|---|
| 8-arylethynyl derivatives | Arylethynyl | ~70:30 to 80:20 | mdpi.com |
| Styryl-substituted derivative | Styryl | Mainly single conformer | mdpi.com |
| Phenylethyl derivative | Phenylethyl (single-bond linker) | ~89:11 | mdpi.com |
| Shorter linker derivatives | e.g., Phenylacetyl | Shifted to a single conformer | mdpi.com |
Similarly, in a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives evaluated as serotonin-3 (5-HT3) receptor antagonists, conformational analysis was key to understanding their high affinity. NMR and X-ray analysis confirmed that a particularly potent analog adopts a specific boat-chair conformation, which is crucial for its interaction with the receptor. nih.gov This demonstrates a direct link between a preferred conformation and enhanced biological activity.
Tautomerism
Research Findings:
The study of tautomerism is particularly relevant for carboxamides embedded in heterocyclic systems like pyrazines or pyrazoles. conicet.gov.arresearchgate.net Favipiravir, a 3-hydroxy-2-pyrazinecarboxamide, and its analogues have been extensively studied to understand the equilibrium between their 3-hydroxypyrazine (enol) and 3-pyrazinone (keto) tautomers. acs.orgconicet.gov.ar
Research has shown that this keto-enol balance is finely tuned by both internal (electronic nature of substituents) and external (solvent polarity) factors. acs.org
Solvent Effects: The enol tautomer is generally prevalent in apolar environments. An increase in solvent polarity, especially in strong hydrogen-donor solvents, favors the keto tautomer. acs.orgconicet.gov.ar
Substituent Effects: Keto tautomerization is favored by a decrease in the electronegativity of substituents on the pyrazine (B50134) ring. The trend is observed as follows: H ≫ I ≈ Br > Cl ≥ F. acs.orgconicet.gov.ar
The relationship between solvent and the keto:enol ratio for Favipiravir analogues is summarized below.
| Substituent at Position 6 | Electronegativity | Keto:Enol Ratio in Water | Keto:Enol Ratio in Acetonitrile | Reference |
|---|---|---|---|---|
| F | 3.98 | 10:90 | 2:98 | conicet.gov.ar |
| Cl | 3.16 | 15:85 | 3:97 | conicet.gov.ar |
| Br | 2.96 | 20:80 | 5:95 | conicet.gov.ar |
| I | 2.66 | 21:79 | 6:94 | conicet.gov.ar |
| H | 2.20 | >99:1 | 60:40 | conicet.gov.ar |
Crucially, a direct interplay between tautomerism and conformation has been identified. For the 3-hydroxy-2-pyrazinecarboxamide series, the enol tautomer consistently adopts a "cisoide" rotameric state, where the 3-hydroxyl group is oriented towards the carboxamide oxygen, stabilized by an intramolecular hydrogen bond. conicet.gov.ar Conversely, the keto tautomer exists in a "transoide" rotameric form. acs.orgconicet.gov.ar This dependence of rotamerism on the tautomeric state is a critical insight for understanding the structural basis of the molecule's activity, as the specific tautomer-rotamer pair presents a unique pharmacophore for molecular recognition. conicet.gov.ar This is vital for Favipiravir, which acts as a prodrug; its metabolization to the active form depends on the availability of the correct tautomer. conicet.gov.ar
Molecular Mechanisms of Biological Activity and Target Engagement
Identification and Validation of Molecular Targets in Preclinical Models
The initial steps in characterizing the mechanism of action for these diverse carboxamide derivatives involve the identification and subsequent validation of their direct molecular targets. In vitro and in silico preclinical studies have demonstrated that these compounds can engage with a wide array of proteins, including kinases, receptors, and enzymes involved in DNA topology.
Enzyme Kinase Inhibition
A prominent mechanism of action for many carboxamide derivatives is the inhibition of enzyme kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and other diseases.
VEGFR-2: Several distinct carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. A series of novel thiophene-3-carboxamide derivatives were developed as VEGFR-2 inhibitors, with one compound exhibiting an IC₅₀ value of 191.1 nM nih.gov. Another study on hydrazine-1-carboxamide derivatives reported that compound 4b had an EC₅₀ value against VEGFR-2 comparable to the standard inhibitor sorafenib and induced cell cycle arrest and apoptosis researchgate.net. Similarly, ortho-amino thiophene (B33073) carboxamide derivatives have shown potent inhibition against VEGFR-2, with compound 5 displaying an IC₅₀ of 0.59 µM tandfonline.com. Furthermore, novel benzothiazolyl piperidine-3-carboxamide derivatives were designed as multi-target inhibitors, with compound 6 potently inhibiting VEGFR2 with an IC₅₀ of 98.1 nM researchgate.net.
SIRT1/2/3: A class of thieno[3,2-d]pyrimidine-6-carboxamides has been discovered as potent, low nanomolar pan-inhibitors of Sirtuin 1 (SIRT1), SIRT2, and SIRT3 acs.orgacs.org. For instance, one derivative, compound 11c, demonstrated IC₅₀ values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively acs.orgacs.org.
MAO-B: Various carboxamide scaffolds have been explored as inhibitors of Monoamine Oxidase B (MAO-B), a target for neurodegenerative diseases. A series of N-phenyl-2,3-dihydrobenzo[b] mdpi.commdpi.comdioxine-6-carboxamide derivatives were evaluated, with compound 1l showing highly potent inhibitory activity (IC₅₀ = 0.0083 μM) and high selectivity over MAO-A acs.orgnih.gov. Another study identified ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivative C14 as a potent MAO-B inhibitor with an IC₅₀ of 0.037 µM nih.gov. Additionally, 6-hydroxybenzothiazol-2-carboxamides were found to be highly potent and selective MAO-B inhibitors, with the cyclohexylamide derivative 40 having an IC₅₀ of 11 nM researchgate.net.
COX: Carboxamide derivatives have been investigated as selective inhibitors of cyclooxygenase (COX) enzymes. In one study, new carboxamide derivatives bearing a benzenesulphonamide moiety were synthesized, and compound 7c showed a better selectivity index for COX-2 over COX-1 than the standard drug celecoxib nih.gov. A separate investigation of thiazole carboxamide derivatives found that compound 2b was a potent inhibitor of both COX-1 (IC₅₀ = 0.239 μM) and COX-2 (IC₅₀ = 0.191 μM) nih.govacs.org.
DNA gyrase B: The bacterial enzyme DNA gyrase B is another target for carboxamide derivatives. A novel series of pyridine-3-carboxamide-6-yl-ureas were designed as inhibitors of the ATPase sub-unit of DNA gyrase whiterose.ac.uk. The ortho-chloro derivative 12 demonstrated a good balance of enzyme inhibition (GyrB IC₅₀ = 1.6 µM) and cellular potency whiterose.ac.uk. Pyrrolamides represent another class of antibacterial agents that target the ATP binding pocket of DNA gyrase nih.gov.
Acetylcholinesterase and Butyrylcholinesterase: Several carboxamide derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease. A series of 2-benzoylhydrazine-1-carboxamides showed dual inhibition with IC₅₀ values ranging from 44–100 µM for AChE and starting from 22 µM for BChE mdpi.comnih.gov. A highly potent 2-aryl-6-carboxamide benzoxazole derivative, compound 36, was identified with IC₅₀ values of 12.62 nM for AChE and 25.45 nM for BChE nih.govresearchgate.net. Another series yielded compound 8i, a potent dual inhibitor with an AChE IC₅₀ of 0.39 µM and a BChE IC₅₀ of 0.28 µM mdpi.com.
NAPE-PLD: In contrast to inhibition, a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides were identified as small molecule activators of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), a zinc metallohydrolase researchgate.netnih.govnih.govacs.org.
EGFR and CDKs: While specific inhibitory values for "derivative 6" are not detailed, computational studies have shown that N-substituted 1H-indole-2-carboxamides have favorable binding interactions with key cancer-related targets, including Epidermal Growth Factor Receptor (EGFR) nih.gov. Additionally, benzothiazolyl piperidine-3-carboxamide derivatives have been designed as multi-target Cyclin-Dependent Kinase (CDK) and VEGFR2 inhibitors researchgate.net.
| Derivative Class | Target Enzyme | Key Compound | IC₅₀/EC₅₀ Value | Reference |
|---|---|---|---|---|
| Thiophene-3-carboxamide | VEGFR-2 | Compound 14d | 191.1 nM (IC₅₀) | nih.gov |
| Hydrazine-1-carboxamide | VEGFR-2 | Compound 4b | Comparable to Sorafenib (EC₅₀) | researchgate.net |
| ortho-Amino thiophene carboxamide | VEGFR-2 | Compound 5 | 0.59 µM (IC₅₀) | tandfonline.com |
| Benzothiazolyl piperidine-3-carboxamide | VEGFR-2 | Compound 6 | 98.1 nM (IC₅₀) | researchgate.net |
| Thieno[3,2-d]pyrimidine-6-carboxamide | SIRT1 | Compound 11c | 3.6 nM (IC₅₀) | acs.orgacs.org |
| SIRT2 | 2.7 nM (IC₅₀) | |||
| SIRT3 | 4.0 nM (IC₅₀) | |||
| N-phenyl-2,3-dihydrobenzo[b] mdpi.commdpi.comdioxine-6-carboxamide | MAO-B | Compound 1l | 0.0083 µM (IC₅₀) | acs.orgnih.gov |
| ((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide | MAO-B | Compound C14 | 0.037 µM (IC₅₀) | nih.gov |
| 6-Hydroxybenzothiazol-2-carboxamide | MAO-B | Compound 40 | 11 nM (IC₅₀) | researchgate.net |
| Thiazole carboxamide | COX-1 | Compound 2b | 0.239 µM (IC₅₀) | nih.govacs.org |
| COX-2 | 0.191 µM (IC₅₀) | |||
| Pyridine-3-carboxamide-6-yl-urea | DNA gyrase B | Compound 12 | 1.6 µM (IC₅₀) | whiterose.ac.uk |
| 2-Aryl-6-carboxamide benzoxazole | AChE | Compound 36 | 12.62 nM (IC₅₀) | nih.govresearchgate.net |
| BChE | 25.45 nM (IC₅₀) |
Receptor Modulation and Antagonism
Carboxamide derivatives also exert their effects by modulating the function of cellular receptors.
AMPA Receptors: A study of isoxazole-4-carboxamide derivatives demonstrated their potential as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors researchgate.netnih.govnih.gov. The derivatives CIC-1 and CIC-2 were identified as potent inhibitors of AMPA receptor activity, causing an 8-fold and 7.8-fold reduction in peak current amplitudes, respectively nih.gov. These compounds were found to alter the biophysical gating properties of the receptor subunits researchgate.netnih.govnih.gov.
Aryl Hydrocarbon Receptor (AHR): Certain carboxamide derivatives related to laquinimod and tasquinimod have been identified as potent Aryl Hydrocarbon Receptor (AHR) agonists mdpi.comnih.govnih.gov. The tasquinimod derivative IMA-06504, for example, showed full agonist activity and was effective in activating AHR signaling at low nanomolar concentrations, counteracting inflammatory responses in preclinical models of atopic dermatitis mdpi.comnih.gov.
Protein-DNA Interactions
In addition to targeting signaling enzymes and receptors, some carboxamide derivatives can interfere with protein-DNA interactions. Molecular docking studies of a series of N-substituted 1H-indole-2-carboxamides revealed favorable binding interactions with topoisomerase–DNA complexes nih.gov. This suggests a potential mechanism of action involving the disruption of DNA replication and repair processes, contributing to their anticancer effects nih.gov.
Cellular Pathway Perturbation and Phenotypic Responses in Preclinical Systems
The engagement of molecular targets by carboxamide derivatives triggers a cascade of downstream events, leading to the disruption of cellular pathways and observable phenotypic changes such as cell cycle arrest and apoptosis.
Cell Cycle Regulation and Arrest Mechanisms
A common outcome of treatment with various anticancer carboxamide derivatives in preclinical cancer models is the arrest of the cell cycle.
A hydrazine-1-carboxamide derivative, compound 4b, was shown to induce cell cycle arrest at the G2/M phase in HeLa cervical cancer cells researchgate.net.
Similarly, two ortho-amino thiophene carboxamide derivatives, compounds 5 and 21, also caused an accumulation of cells in the G2/M phase of the cell cycle tandfonline.com.
A novel 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one derivative, Y60s, which inhibits tubulin polymerization, was also found to induce G2/M arrest in SKOV3 ovarian cancer cells acs.org.
Apoptosis Induction and Programmed Cell Death Pathways
Following cell cycle arrest, many carboxamide derivatives effectively induce programmed cell death, or apoptosis, in cancer cells.
The hydrazine-1-carboxamide derivative 4b, which causes G2/M arrest, also increased the population of apoptotic and necrotic HeLa cells and was found to activate caspase 3, a key executioner enzyme in the apoptotic cascade researchgate.net.
The apoptotic effects of ortho-amino thiophene carboxamide derivatives 5 and 21 were linked to an increase in the expression of the tumor suppressor p53, a rise in the pro-apoptotic Bax/Bcl-2 ratio, and elevated levels of caspases-3/7 tandfonline.com.
A study on novel pyrazole carboxamide derivatives found that different substitutions could modulate the cell death pathway; compounds 3e and 3f were found to inhibit A549 lung cancer cell growth by inducing apoptosis, whereas the fluorine-containing compounds 3g and 3h acted by inducing autophagy nih.gov.
Modulation of Specific Cellular Functions (e.g., anti-angiogenesis, anti-inflammatory, neuroprotection)
Anti-angiogenesis
Certain classes of carboxamide derivatives have been specifically designed to inhibit angiogenesis, a critical process for tumor growth and metastasis. A series of pyridinyl-thiazolyl carboxamide derivatives were developed as potential inhibitors of angiogenesis. nih.govresearchgate.net These compounds were examined for their effects on human umbilical vein endothelial cells (HUVECs) in vitro. The optimization of this series led to the discovery of compounds that effectively suppress HUVEC colony formation and migration, key processes in the formation of new blood vessels. nih.gov For instance, the lead compound from this series, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k), demonstrated potent inhibition of VEGF-induced angiogenesis. nih.gov
Anti-inflammatory
Multiple, distinct carboxamide derivatives designated as "compound 6" or belonging to a "series 6" have demonstrated significant anti-inflammatory properties through various mechanisms.
Chalcone/Aryl Carboximidamide Hybrids: In a series of synthesized chalcone/aryl carboximidamide hybrids, compounds 6c and 6d were identified as potent anti-inflammatory agents. nih.gov They effectively inhibited the production of prostaglandin E2 (PGE2) and lipopolysaccharide (LPS)-induced nitric oxide (NO), which are key mediators of inflammation. nih.gov Their mechanism is linked to the inhibition of inducible nitric oxide synthase (iNOS) activity. nih.gov
Ketoprofen Ester Derivative 6: A hybrid molecule, ketoprofen ester derivative 6 , was designed to combine a carbonic anhydrase inhibitor with a non-steroidal anti-inflammatory drug (NSAID) tail. This compound was evaluated for its anti-inflammatory effects and showed efficacy in preclinical models. mdpi.com
Other Carboxamide Derivatives: Other research has focused on carboxamides bearing a benzenesulphonamide moiety as selective COX-II inhibitors. nih.gov Cyclooxygenase (COX) enzymes are critical in the synthesis of prostaglandins, and selective inhibition of the COX-2 isoform is a well-established anti-inflammatory strategy. nih.gov
Neuroprotection
Several carboxamide derivatives have been investigated for their potential to protect neurons from damage and degeneration.
6-hydroxybenzothiazole-2-carboxamides: This class of compounds has been identified as novel, potent, and specific inhibitors of monoamine oxidase B (MAO-B). nih.govnih.govfrontiersin.org Overactivity of MAO-B is associated with oxidative stress and neurotoxicity, contributing to the progression of neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govbenthamscience.com By selectively inhibiting MAO-B, these derivatives may offer a targeted therapeutic approach. nih.gov Studies have shown that these compounds can provide neuroprotection against toxicities induced by α-synuclein and tau aggregation without exhibiting cytotoxicity in SH-SY5Y neuroblastoma cells. nih.govresearchgate.net
HLDF-6 Peptide Amide: The amide form of the Human Leukemia Differentiation Factor-6 peptide (HLDF-6-NH2 ) has demonstrated significant neuroprotective and nootropic activities. neuroscijournal.comnih.gov In preclinical models of ischemic stroke and Alzheimer's disease, it was shown to restore disturbed cognitive functions. neuroscijournal.comnih.govnih.gov The peptide provides a neuroprotective effect by protecting cerebral neurons from death under ischemic conditions. nih.gov
Thiazole-Carboxamide Derivatives: A series of thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors. The dysregulation and excessive activity of these glutamate receptors are implicated in several neurological diseases. These compounds have the potential to act as neuroprotective agents by modulating excitatory neurotransmission. mdpi.com
Mechanistic Insights from Preclinical in vitro and in vivo Studies
Cell Line-Based Biological Activity Assays
The biological activities of various carboxamide derivatives have been extensively characterized using cell-based assays. These studies provide crucial data on their potency and selectivity against different cell types.
One study on N-substituted 1H-indole-2-carboxamides found that p-fluorobenzene carboxamide 6 exhibited the lowest antitumor activity among the tested compounds against both the MCF-7 (breast cancer) and K-562 (leukemia) cell lines, with IC50 values of 80.8 µM and 84.6 µM, respectively. nih.gov
In the context of antiviral research, a dihydroorotate dehydrogenase (DHODH) inhibitor, identified as compound 6 , demonstrated potent antiviral activity against the influenza A virus (A/PR/8/34(H1N1)) in Madin-Darby Canine Kidney (MDCK) cells, with an IC50 value of 4.85 μM. mdpi.com
Derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) were found to effectively inhibit the proliferation of a wide range of cancer cell lines. nih.govnih.gov Further investigation revealed that these compounds can impair lysosome function, disrupt autophagic flux, and ultimately trigger apoptosis, as evidenced by caspase-9 activation and PARP cleavage. nih.govnih.gov
The anti-inflammatory potential of chalcone/aryl carboximidamide hybrids 6c and 6d was assessed in LPS-stimulated RAW 264.7 macrophage cells. These compounds showed remarkable inhibition of iNOS activity and NO production. nih.gov
| Compound Name/Class | Cell Line | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| p-fluorobenzene carboxamide 6 | MCF-7 (Breast Cancer) | Antiproliferative (MTT) | Low activity, IC50 = 80.8 µM | nih.gov |
| p-fluorobenzene carboxamide 6 | K-562 (Leukemia) | Antiproliferative (MTT) | Low activity, IC50 = 84.6 µM | nih.gov |
| DHODH Inhibitor (Compound 6) | MDCK | Antiviral (Influenza A) | Potent activity, IC50 = 4.85 µM | mdpi.com |
| 6-cinnamamido-quinoline-4-carboxamide (CiQ) Derivatives | Various Cancer Cell Lines | Antiproliferative | Broad-spectrum inhibition | nih.govnih.gov |
| CiQ Derivatives | Cancer Cells | Mechanism of Action | Induce apoptosis via lysosome dysfunction | nih.govnih.gov |
| Chalcone/Aryl Carboximidamide Hybrids (6c, 6d) | RAW 264.7 Macrophages | Anti-inflammatory | Inhibited LPS-induced NO production | nih.gov |
| Pyridinyl-thiazolyl Carboxamides | HUVEC | Anti-angiogenesis | Inhibited cell migration and colony formation | nih.gov |
| 6-hydroxybenzothiazole-2-carboxamides | SH-SY5Y Neuroblastoma | Cytotoxicity | No cytotoxic effects observed | nih.govresearchgate.net |
Mechanistic Studies in Animal Models (e.g., tumor growth delay, viral replication inhibition)
Preclinical studies in animal models have provided further mechanistic insights into the therapeutic potential of specific carboxamide derivatives.
Tumor Growth Delay
The anti-angiogenic properties of pyridinyl-thiazolyl carboxamide derivatives observed in vitro have been translated into in vivo efficacy. The lead compound from this series, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k), was shown to strongly block tumor growth in an animal model. This anti-tumor effect is primarily attributed to the inhibition of angiogenesis signaling pathways. nih.gov
Viral Replication Inhibition
While several carboxamide derivatives have shown potent antiviral activity in cell-based assays, specific in vivo animal data for a "Carboxamide derivative 6" focusing on viral replication inhibition is not detailed in the available literature. The primary evidence for antiviral efficacy comes from in vitro studies. mdpi.com
Other Mechanistic Studies in Animal Models
Anti-inflammatory Activity: The in vivo anti-inflammatory effects of certain carboxamide derivatives have been confirmed. Chalcone/aryl carboximidamide hybrids 6c and 6d demonstrated significant edema inhibition (ranging from 62.21% to 78.51%) in a carrageenan-induced rat paw edema model. nih.gov Separately, ketoprofen ester derivative 6 was evaluated in a rat model of rheumatoid arthritis, where it showed major efficacy in paw-pressure and incapacitance tests. mdpi.com
Neuroprotective Activity: The amide form of the HLDF-6 peptide has been studied extensively in animal models of neurological disorders. In a rat model of ischemic stroke created by chronic occlusion of carotid arteries, intranasal administration of HLDF-6-NH2 led to the efficient restoration of disturbed cognitive functions. neuroscijournal.com Similar positive outcomes were observed in transgenic mouse models of Alzheimer's disease. nih.govnih.gov
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Virtual Screening and Lead Compound Identification
Virtual screening is a powerful computational technique that allows for the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach has been successfully employed in the discovery of lead compounds based on the carboxamide scaffold.
For instance, a pharmacophore-based virtual screening of the ZINC 15 database, which contains millions of compounds, was conducted to identify potential inhibitors of the TcaR enzyme in S. epidermidis, a key factor in biofilm formation. nih.gov This high-throughput screening, followed by molecular docking, successfully identified several promising hit compounds. nih.gov
In a different approach, a structure-based virtual screening of a database of known compounds was performed to discover new inhibitors for carboxylic acid reductases (CARs), enzymes with applications in the sustainable synthesis of important industrial chemicals like 6-aminocaproic acid. nih.govresearchgate.net This screening led to the identification of five new CARs with broad substrate scopes and high activities. nih.govresearchgate.net These examples underscore the power of virtual screening in navigating vast chemical spaces to pinpoint promising candidates for further development, a process that is highly relevant for the optimization of Carboxamide derivative 6.
Binding Energy Calculations and Scoring Functions
A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The binding score values for pyrazole-carboxamide derivatives with hCA I and hCA II were calculated to be as low as -9.3 and -8.5 respectively, indicating strong binding affinities. nih.gov In another study, the binding scores for a series of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis DNA Gyrase ranged from -103 to -140 kcal/mol, highlighting their potential as potent inhibitors. semanticscholar.org
The calculation of binding free energy provides a more rigorous prediction of binding affinity. While computationally more demanding than simple scoring functions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are increasingly used. For N-sulfonyl-glutamic acid inhibitors of MurD ligase, binding free energies were calculated using the linear interaction energy (LIE) method, which showed that non-polar van der Waals interactions were the primary driving force for binding. Accurate prediction of binding affinities remains a central goal in computational chemistry, with recent advancements in methods for calculating absolute binding free energies showing promising results with mean absolute errors as low as 0.6 kcal/mol for some protein-ligand complexes. researchgate.net
Molecular Dynamics (MD) Simulations for System Stability and Conformational Ensembles
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex and the exploration of different conformational states.
MD simulations of 6-hydroxybenzothiazole-2-carboxamide derivatives in complex with MAO-B have demonstrated the stability of the binding. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms remained stable throughout the simulation, indicating a persistent and stable interaction. nih.gov Similarly, MD simulations have been employed to study the conformational dynamics of pyrazole-carboxamides within the active site of carbonic anhydrase, confirming the stability of the docked poses. nih.gov
Ligand-Protein Complex Stability Analysis
A key application of MD simulations is the analysis of the stability of the ligand-protein complex. The root-mean-square deviation (RMSD) is a commonly used metric to quantify the deviation of the protein and ligand from their initial docked conformation over the course of the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent orientation.
For a novel 6-hydroxybenzothiazole-2-carboxamide derivative, MD simulations showed that the RMSD values fluctuated between 1.0 and 2.0 Å, indicating its conformational stability when bound to the MAO-B receptor. nih.gov This stability is a crucial indicator of a potentially effective inhibitor.
Conformational Changes and Dynamic Interactions
MD simulations also provide insights into the conformational changes that both the ligand and the protein may undergo upon binding. These simulations can reveal dynamic interactions, such as the formation and breaking of hydrogen bonds and changes in hydrophobic contacts, that are not captured by static docking models. The analysis of these dynamic interactions is essential for a comprehensive understanding of the binding mechanism and for the rational design of improved inhibitors.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic properties and reactivity of molecules. These methods can be used to calculate a variety of molecular descriptors that are crucial for understanding a compound's behavior at the molecular level.
DFT calculations have been used to study the chemical reactivity of various carboxamide derivatives. researchgate.net For instance, the analysis of global and local reactivity descriptors, such as chemical hardness, ionization potential, and electron affinity, can predict the most likely sites for nucleophilic and electrophilic attack. worldscientific.com This information is invaluable for understanding the metabolic fate of a drug candidate and for predicting potential toxicities.
Furthermore, DFT can be used to analyze the electronic structure of a molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov For a sulfonamide-Schiff base derivative, DFT calculations were used to optimize the molecular structure and analyze its frontier molecular orbitals and molecular electrostatic potential, providing insights into its drug-likeness and potential as an insulysin inhibitor. nih.gov These quantum chemical approaches provide a deeper understanding of the intrinsic properties of this compound, complementing the insights gained from classical molecular modeling techniques.
Cheminformatics and Data Mining in Carboxamide Research
Cheminformatics and data mining have become indispensable tools in the study of carboxamide derivatives, enabling researchers to analyze, interpret, and predict the properties of these compounds with greater efficiency. These computational approaches facilitate the exploration of vast chemical spaces, helping to identify structure-activity relationships (SAR) and to design novel molecules with desired therapeutic profiles. In the context of a specific series of N-substituted 1H-indole-2-carboxamides investigated for their anticancer potential, cheminformatics provided crucial insights into their drug-like and lead-like properties nih.govresearchgate.net.
One of the key applications of cheminformatics in this research was the use of Principal Component Analysis (PCA) on various molecular descriptors. PCA is a statistical data mining technique used to reduce the dimensionality of a dataset while retaining most of the original variance. By applying PCA to calculated descriptors of the synthesized carboxamide derivatives, including a compound designated as This compound , researchers were able to assess their potential as viable drug candidates nih.govresearchgate.net.
Detailed research findings from these in silico studies are often presented in data tables that summarize the key molecular properties. These tables allow for a direct comparison between different derivatives in a series and help in identifying candidates with the most promising computational profiles.
Calculated Molecular Properties of Selected Carboxamide Derivatives
Data derived from studies on N-substituted 1H-indole-2-carboxamides as potential anticancer agents nih.govresearchgate.net.
In another study focusing on pyridine-3-carboxamide (B1143946) derivatives with antimicrobial activity, a compound referred to as Pyridine-3-carboxamide derivative 6 was analyzed using the SwissADME tool nih.govmdpi.com. This web-based tool is a prime example of data mining in action, drawing from vast databases of chemical information to predict physicochemical properties, pharmacokinetics, and drug-likeness for a given molecule nih.gov. The utilization of such platforms accelerates the drug discovery process by flagging compounds that are likely to have poor ADME profiles early on, thereby saving significant resources. The analysis of this particular derivative provided key data points regarding its potential as a therapeutic agent against multidrug-resistant bacteria nih.gov.
Such computational approaches, integrating cheminformatics and data mining, are fundamental in modern medicinal chemistry. They provide a robust framework for the rational design and optimization of carboxamide derivatives, guiding synthetic efforts toward compounds with a higher probability of success in later-stage preclinical and clinical development nih.govnih.gov.
Table of Compounds Mentioned
Advanced Analytical Methodologies for Carboxamide Derivative Research
Spectroscopic Characterization of Novel Carboxamide Derivatives
Spectroscopic methods are indispensable for the initial identification and structural analysis of newly synthesized molecules like "Carboxamide derivative 6."
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR would be employed to confirm its proposed structure.
In ¹H NMR, the chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal reveal the electronic environment, neighboring protons, and the number of protons, respectively. For a related carboxamide derivative, N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide, detailed ¹H NMR data in DMSO-d₆ showed characteristic signals for aromatic protons, the NH₂ group, and the ethyl group, confirming the structure of the molecule. mdpi.com Dynamic NMR experiments can also be utilized to study conformational isomers, as evidenced by the observation of separate signals for different conformers at low temperatures. mdpi.com
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The chemical shifts of the carbonyl carbon in carboxamide derivatives typically appear in the range of 160-180 ppm. openstax.orglibretexts.org For instance, the ¹³C NMR spectrum of N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide showed the amide carbonyl carbon at 160.0 ppm. mdpi.com
Table 1: Illustrative ¹H and ¹³C NMR Data for a Carboxamide Derivative
| Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | 10.45 (s, 1H) | N1-H |
| ¹H | 9.16 (s, 1H) | CONH |
| ¹H | 7.62–7.56 (m, 2H) | Aromatic H |
| ¹H | 7.53–7.45 (m, 3H) | Aromatic H |
| ¹H | 6.14 (s, 2H) | NH₂ |
| ¹H | 3.79–3.67 (m, 2H) | N1-CH₂ |
| ¹H | 1.04 (t, J = 7.0 Hz, 2H) | CH₂CH₃ |
| ¹³C | 160.0 | CON |
| ¹³C | 152.7 | C6 |
| ¹³C | 150.2 | CO |
| ¹³C | 149.5 | CO |
| ¹³C | 132.0 (2C) | Aromatic C |
| ¹³C | 130.2 | Aromatic C |
| ¹³C | 129.0 (2C) | Aromatic C |
| ¹³C | 120.0 | Aromatic C |
| ¹³C | 85.7 | C5 or Calkyne |
| ¹³C | 84.9 | C5 or Calkyne |
| ¹³C | 83.6 | C5 or Calkyne |
| ¹³C | 34.4 | N1-CH₂ |
| ¹³C | 13.2 | CH₂CH₃ |
Data is for N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide in DMSO-d₆ and serves as an example of expected data for a novel carboxamide derivative. mdpi.com
Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial in assembling the complete structure of "this compound" by establishing connectivity between protons and carbons.
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of "this compound" and providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov
In the mass spectrum of a carboxamide, the molecular ion peak (M+) provides the molecular weight. The fragmentation patterns of carboxamides under electron ionization (EI) are often characterized by specific cleavage pathways. A common fragmentation for primary amides is the McLafferty rearrangement. libretexts.org Another significant fragmentation pathway for aliphatic carboxamides involves the loss of an alkyl radical. researchgate.net The study of metastable ions can reveal complex rearrangements and fragmentation mechanisms. researchgate.net The base peak in the mass spectra of many carboxylic acid derivatives, including amides, is often due to the formation of an acylium ion (R-CO⁺) resulting from the cleavage of the C-N bond. libretexts.org
Table 2: Common Mass Spectral Fragments for Carboxamides
| Fragment | Description |
|---|---|
| [M]+ | Molecular Ion |
| [M-R]+ (where R is a side chain) | Loss of a side chain |
| [R-CO]+ | Acylium ion |
It is important to note that fragment ion structure annotations in mass spectral libraries can sometimes be incorrect, and advanced techniques like infrared ion spectroscopy (IRIS) can be used for experimental validation of fragment structures. nih.gov
Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For "this compound," the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the molecular structure, with amides typically absorbing at lower frequencies (around 1650 cm⁻¹) compared to other carboxylic acid derivatives due to resonance delocalization of the nitrogen lone pair. openstax.orglibretexts.org The N-H stretching vibrations of the amide group usually appear as one or two bands in the region of 3100-3500 cm⁻¹. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Carboxamides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3100-3500 |
| Amide C=O | Stretch | ~1650 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings or conjugated systems. Carboxamides, like other carbonyl-containing compounds, exhibit a weak n→π* transition in the UV region. masterorganicchemistry.com The presence of conjugation can shift the absorption to longer wavelengths (a bathochromic shift). The UV spectra of some dapsone (B1669823) carboxamide derivatives have shown absorption bands around 260 nm and 290 nm, attributed to π→π* and n→π* transitions of the conjugated system, respectively. researchgate.net The UV-Vis spectrum of "this compound" would therefore be informative about the presence of any conjugated systems within its structure.
Chromatographic Techniques and Derivatization Strategies for Research Applications
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of "this compound" from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including carboxamide derivatives. The development of a robust HPLC method for "this compound" would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity.
A common approach is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For example, a validated HPLC method for the carboxamide drug Rufinamide utilized a C18 column with a mobile phase of methanol, acetonitrile, and water. nih.gov The development process involves selecting the appropriate column, mobile phase composition (including pH and organic modifiers), flow rate, and detector wavelength. nih.gov For instance, in the analysis of 17β-carboxamide glucocorticoids, various RP-HPLC systems were tested to find the most reliable one for lipophilicity prediction. researchgate.net
Method validation, following guidelines from the International Conference on Harmonization (ICH), is a critical step to ensure the method is accurate, precise, linear, specific, and robust. nih.govnih.gov This includes assessing parameters such as linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, many carboxamides, due to the polar N-H and C=O groups, have low volatility and may exhibit poor peak shapes due to adsorption in the GC system. researchgate.net Therefore, derivatization is often a necessary step for the successful GC analysis of "this compound." sigmaaldrich.com
Derivatization modifies the analyte to increase its volatility and thermal stability. researchgate.net A common derivatization strategy for compounds with active hydrogens, such as amides, is silylation. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active protons with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The ease of derivatization for different functional groups follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com Other derivatization approaches include acylation and alkylation. thermofisher.com
The development of a GC method would involve optimizing the derivatization reaction conditions (reagent, temperature, and time) and the GC parameters (column type, temperature program, and detector). sigmaaldrich.com Pyrolysis-GC-MS is an alternative technique that can be used for the analysis of non-volatile compounds, where the sample is thermally decomposed into smaller, more volatile fragments that are then separated and identified. worktribe.com
Enhancement of Detection Sensitivity via Chemical Derivatization for LC-MS
One common strategy is "charge-reversal" or charge-tagging derivatization, which introduces a permanently charged or easily ionizable group onto the target molecule. This is particularly useful for carboxylic acid precursors of carboxamides, allowing for their detection in the more sensitive positive ion mode of electrospray ionization (ESI). researchgate.netresearchgate.net
Research Findings on Derivatization Agents:
Several reagents have been successfully employed to enhance the LC-MS detection of molecules containing carboxylic acid or carboxamide functionalities. For instance, N-(4-aminomethylphenyl)pyridinium (AMPP) has been used to couple with carboxylic acids, forming a cationic amide that can improve detection sensitivity by 10- to 20-fold compared to the underivatized analyte in negative ion mode. researchgate.net Similarly, derivatization of organophosphorus acids with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been shown to increase the limits of identification by one to two orders of magnitude. nih.gov
The selection of the derivatization reagent is critical and is tailored to the specific analytical challenge. researchgate.net Reagents are designed to react under mild conditions, produce minimal side products, and yield derivatives with predictable and informative fragmentation patterns in tandem mass spectrometry (MS/MS), which is crucial for selective reaction monitoring (SRM). ddtjournal.com
| Derivatization Reagent | Target Functional Group | Principle of Enhancement | Reported Sensitivity Increase |
|---|---|---|---|
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic Acid | Charge-reversal, forms cationic amide | 10- to 20-fold |
| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Organophosphorus Acids | Cationic tagging | 10- to 100-fold (1-2 orders of magnitude) |
| 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Facilitates positive ESI, provides unique isotope pattern | LODs of 0.2–44 µg L⁻¹ achieved |
| (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) (DAABD-AE) | Carboxylic Acid | Provides easily ionizable moiety and characteristic product ion (m/z 151) | Enables sensitive detection via specific MRM transition |
X-ray Crystallography for Detailed Structural and Binding Mode Analysis
X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org This method provides unequivocal proof of a molecule's constitution, configuration, and conformation by analyzing the diffraction pattern of an X-ray beam passing through a single crystal. nih.govwikipedia.org For complex molecules like this compound, crystallography can reveal intricate details such as bond lengths, bond angles, and torsional angles, which are fundamental to understanding its chemical behavior.
Furthermore, when a carboxamide derivative is co-crystallized with a biological target, such as a protein or nucleic acid, X-ray crystallography can elucidate the specific binding mode. nih.govresearchgate.net This information is critical in fields like drug design, as it reveals the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the ligand-receptor binding affinity and selectivity. nih.gov
Illustrative Research Findings from Carboxamide Derivatives:
While specific data for "this compound" is not publicly available, the application of X-ray crystallography to other carboxamide-containing molecules provides insight into the power of this technique.
Carboxamide Hydrazone Hybrids: A study on a carboxamide hydrazone hybrid revealed its three-dimensional structure through single-crystal X-ray analysis. The compound crystallized in a triclinic space group (P-1), and the analysis detailed both intramolecular and intermolecular interactions that stabilize the crystal packing. researchgate.net
N-carboxymethyl-saccharin: A combined crystallographic and theoretical study of this carboxylic acid derivative bound to human carbonic anhydrase II (hCA II) explained its versatile binding capabilities within the enzyme's active site. nih.gov
Conformational Analysis: Studies on the side-chains of amino acids containing carboxylate and carboxamide groups have used X-ray crystallography to analyze their preferred conformations when bound to cations, providing fundamental data on protein-metal interactions. nih.gov
| Carboxamide Derivative Class | Crystal System / Space Group | Key Structural Insights from X-ray Analysis |
|---|---|---|
| Carboxamide Hydrazone Hybrid | Triclinic / P-1 | Determination of 3D molecular structure, identification of intramolecular and intermolecular contacts. |
| N-carboxymethyl-saccharin (bound to hCA II) | Not Specified | Elucidation of multiple binding modes within the enzyme's active site. |
| Protein-bound Carboxamide Side-Chains (e.g., Glutamine) | Varied | Analysis of preferred dihedral angles and cation binding geometries. |
Perspectives and Future Directions in Carboxamide Derivative Research
Rational Design of Carboxamide Derivative 6 Analogs for Enhanced Selectivity
The rational design of analogs of this compound is a cornerstone of modern drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. A primary strategy involves detailed structure-activity relationship (SAR) studies, which elucidate how specific structural modifications influence a compound's biological activity and selectivity. nih.gov For instance, in the development of anticancer agents, introducing various substituents to the N-substituted indole-2-carboxamide core has been explored to enhance selectivity and potency against specific cancer cell lines like MCF-7. nih.gov The flexibility of the carboxamide linkage, combined with its capacity for hydrogen bonding, provides ample opportunities to improve target affinity. nih.gov
Computational modeling, including molecular docking and pharmacokinetic profiling, plays a pivotal role in this process. These techniques allow researchers to predict the binding affinities of newly designed analogs to their intended targets and to optimize for favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For example, docking studies have been used to anticipate the selectivity of derivatives for the Epidermal Growth Factor Receptor (EGFR). nih.gov Another key aspect of rational design is exploiting subtle differences between protein targets. Variations in protein flexibility and the electrostatic environment of binding sites can be leveraged to achieve selectivity. nih.gov An example is the development of inhibitors that achieve a high degree of selectivity for coagulation factor Xa over thrombin by introducing a carboxylate group that creates electrostatic repulsion with a specific amino acid residue in thrombin's binding site. nih.gov
Table 1: Strategies for Rational Design of Carboxamide Analogs
| Design Strategy | Objective | Methodological Approach | Example Application |
| Structure-Activity Relationship (SAR) | Enhance potency and selectivity | Systematic modification of substituents on the core scaffold. | Introduction of various substituents to N-substituted indole-2-carboxamides to improve anticancer activity. nih.gov |
| Computational Modeling | Predict binding affinity and ADME properties | Molecular docking, pharmacokinetic profiling, and induced-fit docking (IFD). nih.gov | Evaluating binding affinities of indole (B1671886) carboxamide derivatives against EGFR to guide synthesis. nih.gov |
| Exploiting Target Flexibility | Achieve selectivity between similar proteins | Analysis of protein backbone movements and flexibility upon ligand binding. nih.gov | Designing carboxamide analogues of zanamivir (B325) with selectivity for influenza virus sialidase type A over type B. nih.gov |
| Electrostatic Optimization | Enhance selectivity via electrostatic interactions | Designing ligands with specific charge distributions to favor binding to one target over another. nih.gov | Creating factor Xa inhibitors with a carboxylate group for negative design against thrombin. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
While carboxamides are well-established in certain therapeutic areas, ongoing research is uncovering new biological targets and potential applications for this compound. A significant area of exploration is in the treatment of infectious diseases, particularly tuberculosis (TB). Phenotypic screening of compound libraries has identified 6-dialkylaminopyrimidine carboxamides as a promising series with potent activity against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net These compounds exhibit a novel mechanism of action, showing no cross-resistance with existing TB drugs. nih.govresearchgate.net Chemoproteomic analysis has identified previously uncharacterized proteins, BCG_3193 and BCG_3827, as putative targets for this series, opening new avenues for anti-tubercular drug development. nih.govresearchgate.net
In oncology, the versatility of the carboxamide scaffold allows it to interact with multiple targets involved in tumor progression. nih.gov Research into indole-2-carboxamide derivatives has demonstrated significant and selective cytotoxic effects against various cancer cell lines, including leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7). nih.gov The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis, has emerged as a promising strategy, with ortho-amino thiophene (B33073) carboxamides being investigated as potent inhibitors. nih.govresearchgate.net Beyond direct cytotoxicity, some quinolinone-3-carboxamide derivatives are being explored for their ability to inhibit soybean lipoxygenase (LOX), indicating potential as anti-inflammatory agents. researchgate.net Furthermore, certain chloroquinolone carboxamide derivatives have shown promise as antiviral agents against Herpes Simplex Virus 1 (HSV-1) by inhibiting viral protein expression, presenting an alternative mechanism to currently available drugs. researchgate.net
Table 2: Novel Biological Targets for Carboxamide Derivatives
| Therapeutic Area | Derivative Class | Identified Target(s) | Potential Indication |
| Infectious Disease | 6-Dialkylaminopyrimidine Carboxamides | BCG_3193, BCG_3827 | Tuberculosis (TB) nih.govresearchgate.net |
| Oncology | Indole-2-Carboxamides | Topoisomerases, Cell Cycle Regulators | Leukemia, Colon Cancer, Breast Cancer nih.gov |
| Oncology | ortho-Amino Thiophene Carboxamides | VEGFR-2, β-tubulin | Hepatocellular Carcinoma researchgate.net |
| Antiviral | Chloroquinolone Carboxamides | ICP27 viral protein | Herpes Simplex Virus 1 (HSV-1) researchgate.net |
| Anti-inflammatory | Quinolinone-3-Carboxamides | Soybean Lipoxygenase (LOX) | Inflammation researchgate.net |
Advancements in Synthetic Route Efficiency and Sustainability
The development of efficient and sustainable synthetic routes is crucial for the practical application of this compound. Traditional methods for amide bond formation often rely on stoichiometric activating agents that generate significant chemical waste. researchgate.netmdpi.com Consequently, there is substantial interest in developing new catalytic approaches for direct amidation and transamidation. researchgate.netmdpi.com
Recent advancements include the use of palladium-catalyzed reactions, which have enabled efficient amidation and the synthesis of complex benzofuran-2-carboxamide (B1298429) derivatives through a combination of C-H arylation and transamidation chemistry. mdpi.comresearchgate.net Visible-light photoredox catalysis is also emerging as a powerful and sustainable platform for amide synthesis. This strategy allows for the formation of a wide variety of amides from precursors like halides and amines under mild conditions, providing a robust alternative to classical condensation methods. mdpi.com Researchers have also developed efficient, multi-step synthetic routes to produce specific derivatives, such as L-γ-methyleneglutamine and its amide analogs, for therapeutic evaluation. rsc.org These modern synthetic strategies not only improve yield and efficiency but also align with the principles of green chemistry by reducing waste and avoiding harsh reagents.
Integration of Artificial Intelligence and Machine Learning in Carboxamide Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and development of new medicines, including this compound. These computational tools can analyze vast datasets to accelerate multiple stages of the research pipeline. nih.govfnasjournals.com In drug design, AI algorithms can predict the molecular structures and properties of potential drug candidates, identifying druggable targets and designing molecules with desired pharmacological profiles. mdpi.com Generative Adversarial Networks (GANs), a type of deep learning model, can generate novel molecular structures optimized for a specific biological activity. mdpi.com
Collaborative Research Frameworks and Open Science Initiatives
Initiatives like CARB-X (Combating Antibiotic-Resistant Bacteria Biopharmaceutical Accelerator) exemplify this trend. CARB-X, a non-profit public-private partnership, accelerates antibacterial research and development by funding projects and facilitating data sharing between researchers. carb-x.org In one notable case, CARB-X facilitated an agreement where Achaogen shared compounds and data from a discontinued (B1498344) program with Forge Therapeutics, allowing the latter to apply those learnings to its own research and avoid repeating setbacks. carb-x.org Pharmaceutical companies are also launching their own open innovation platforms, such as Boehringer Ingelheim's opnMe.com, which provides external researchers with free access to high-quality molecules and tools with no strings attached to foster collaboration and accelerate discovery. boehringer-ingelheim.com These frameworks unleash the power of shared knowledge, helping to build a stronger, more collaborative scientific community dedicated to tackling unmet medical needs. boehringer-ingelheim.comcarb-x.org
Q & A
Q. What are the recommended protocols for synthesizing carboxamide derivatives with optimal antifungal activity?
To synthesize carboxamide derivatives, a multistep approach involving condensation reactions and coupling agents is typically employed. For example, pyrazole-based carboxamide derivatives are synthesized via sequential nucleophilic substitution and amidation reactions, followed by purification using column chromatography. Characterization relies on -NMR, -NMR, and mass spectrometry to confirm structural integrity . Optimization of antifungal activity requires iterative testing against fungal strains (e.g., Mycobacterium tuberculosis H37Rv) to refine substituent groups .
Q. How should researchers characterize novel carboxamide derivatives to resolve structural ambiguities?
Advanced analytical techniques are critical:
- Gas chromatography-mass spectrometry (GC-MS) distinguishes derivatives based on retention times and fragmentation patterns (e.g., cleavage of the C–N amide bond at m/z 215) .
- NMR spectroscopy (including , , and ) identifies electronic environments and substituent effects .
- Elemental analysis and FT-IR validate purity and functional groups, such as carboxamide C=O stretching (~1650 cm) .
Q. What in vitro models are suitable for preliminary evaluation of carboxamide derivative bioactivity?
Standard assays include:
- Antimicrobial susceptibility testing against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal strains (Candida albicans) using broth microdilution to determine MIC values .
- Enzyme inhibition assays (e.g., succinate dehydrogenase for SDH inhibitors) to measure IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the efficacy of carboxamide derivatives as enzyme inhibitors?
SAR studies should focus on:
- Substituent electronic effects : Electron-withdrawing groups (e.g., pyridyl, carboxamide) enhance binding affinity via hydrogen bonding with active-site residues (e.g., Lys142 in FAAH) .
- Steric optimization : Bulky substituents may improve selectivity but risk steric clashes (e.g., tertiary carboxamides show reduced affinity compared to primary/secondary analogs) .
- Quantitative SAR (QSAR) modeling : Use Hammett constants () to correlate substituent electronic properties with inhibitory potency .
Q. What methodologies address resistance mechanisms in carboxamide-based SDH inhibitors?
Resistance in fungal strains often arises from SDH subunit mutations (e.g., B-H272Q). Strategies include:
- Combination therapy : Pair carboxamide derivatives with non-SDHI fungicides to delay resistance .
- Scaffold hopping : Modify the carboxamide core to bypass mutation-induced steric hindrance .
- Proactive monitoring : Use molecular docking to predict resistance-conferring mutations and preemptively redesign inhibitors .
Q. How do steric and electronic effects of substituents explain deviations in carboxamide derivative activity?
Case studies show:
- Productive deviations : Pyridyl and primary carboxamide substituents exceed predicted activity due to H-bonding with catalytic residues (e.g., Lys192 in CB1 receptor interactions) .
- Nonproductive deviations : Electron-donating groups (e.g., –OMe) underperform due to destabilized charge-transfer interactions .
- Data reconciliation : Combine molecular dynamics simulations and crystallography to validate hypothesized interactions .
Q. What experimental approaches elucidate the role of carboxamide oxygen in receptor binding?
- Site-directed mutagenesis : Replace Lys192 in CB1 receptors to assess H-bond disruption .
- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy changes when carboxamide oxygen is absent .
- Comparative pharmacology : Test neutral antagonists (lacking carboxamide oxygen) against inverse agonists to isolate oxygen-dependent effects .
Q. How can contradictory activity data in carboxamide derivatives be systematically resolved?
- Meta-analysis : Cross-reference biological data with substituent electronic parameters (e.g., ) to identify outliers .
- Crystallographic validation : Resolve protein-ligand structures to confirm/uncover non-canonical interactions (e.g., hydrophobic packing or π-stacking) .
- Dose-response refinement : Test derivatives across a broader concentration range to exclude assay-specific artifacts .
Methodological Best Practices
- Data Collection : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial assays to ensure reproducibility .
- Collaborative Workflows : Integrate synthetic chemistry, computational modeling, and biological testing teams to accelerate SAR optimization .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, especially those with potential CNS activity (e.g., synthetic cannabinoids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
